5,6-diamino-1-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“5,6-diamino-1-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione” is a chemical compound with the CAS Number: 80798-52-3 . It has a molecular weight of 170.17 . The compound is in powder form and has a melting point of 269-271 .

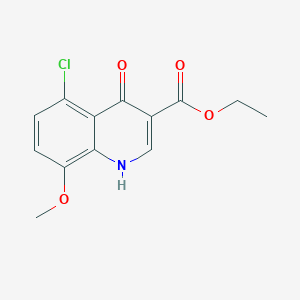

Molecular Structure Analysis

The IUPAC name of the compound is 5,6-diamino-1-ethyl-2,4 (1H,3H)-pyrimidinedione . The InChI Code is 1S/C6H10N4O2/c1-2-10-4 (8)3 (7)5 (11)9-6 (10)12/h2,7-8H2,1H3, (H,9,11,12) .Physical And Chemical Properties Analysis

The compound is a powder with a melting point of 269-271 . It has a molecular weight of 170.17 . The storage temperature is room temperature .Wissenschaftliche Forschungsanwendungen

Molecular Structure and Spectroscopy

- The compound's molecular structure and vibrational spectra were studied, revealing theoretical insights at the DFT level. This research is pivotal for understanding its electronic properties, which are crucial for potential applications in various scientific fields (Al-Abdullah et al., 2014).

Synthesis and Derivative Formation

- Novel derivatives of the compound have been synthesized using catalyst-free methods in aqueous media. This approach is significant for developing environmentally friendly and efficient synthetic routes (Yao et al., 2014).

- Research into the synthesis of related pyrimidine derivatives, like 4-amino-1,5,6,8-tetrahydropyrido[2,3-d]pyrimidine-2,7-diones, has been conducted, showcasing the compound's versatility in creating various heterocyclic structures (Borrell et al., 1996).

Potential for Non-Linear Optical Applications

- The title compound has been identified as a promising candidate for non-linear optical applications. This is based on its high first hyperpolarizability, which is significantly greater than that of urea (Al-Abdullah et al., 2014).

Application in Organic Synthesis

- It has been utilized in Cu-catalyzed cycloaddition reactions, demonstrating its utility in organic synthesis, particularly for creating valuable tetrahydropyrimidine derivatives (Kok et al., 2018).

Antioxidant Activity

- Some derivatives synthesized from the compound have shown promising antioxidant properties, indicating potential applications in medicinal chemistry and pharmacology (Ismaili et al., 2008).

Diverse Chemical Reactions

- The compound's derivatives have been used in various chemical reactions, demonstrating its versatility in synthetic chemistry. For example, reactions such as intramolecular Friedel-Crafts reactions and electrophilic substitution reactions have been explored (Mobinikhaledi et al., 2007; Hirota et al., 1990).

Wirkmechanismus

Target of Action

Related compounds such as pyrimidine derivatives have shown promising neuroprotective and anti-inflammatory properties . They have been studied for their effects on human microglia and neuronal cell models .

Mode of Action

Related compounds have shown to inhibit nitric oxide (no) and tumor necrosis factor-α (tnf-α) production in lps-stimulated human microglia cells . They also reduced the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .

Biochemical Pathways

Related compounds have shown to inhibit er stress, apoptosis, and the nf-kb inflammatory pathway .

Result of Action

Related compounds have shown promising neuroprotective and anti-inflammatory properties .

Safety and Hazards

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for 5,6-diamino-1-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione involves the reaction of ethyl acetoacetate with guanidine to form 5-ethyl-6-amino-1,2,3,4-tetrahydropyrimidine-2,4-dione, which is then reacted with hydrazine hydrate to form the final product.", "Starting Materials": [ "Ethyl acetoacetate", "Guanidine", "Hydrazine hydrate" ], "Reaction": [ "Step 1: Ethyl acetoacetate is reacted with guanidine in the presence of a base such as sodium ethoxide or potassium carbonate to form 5-ethyl-6-amino-1,2,3,4-tetrahydropyrimidine-2,4-dione.", "Step 2: The resulting product from step 1 is then reacted with hydrazine hydrate in the presence of a catalyst such as acetic acid or sulfuric acid to form 5,6-diamino-1-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione.", "Step 3: The final product is then purified through recrystallization or column chromatography to obtain a pure compound." ] } | |

CAS-Nummer |

80798-52-3 |

Produktname |

5,6-diamino-1-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione |

Molekularformel |

C6H10N4O2 |

Molekulargewicht |

170.2 |

Reinheit |

95 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.